2,4,5-Trichloroaniline

Catalog No.
S580825
CAS No.
636-30-6
M.F
C6H4Cl3N
M. Wt
196.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trichloroaniline

CAS Number

636-30-6

Product Name

2,4,5-Trichloroaniline

IUPAC Name

2,4,5-trichloroaniline

Molecular Formula

C6H4Cl3N

Molecular Weight

196.5 g/mol

InChI

InChI=1S/C6H4Cl3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2

InChI Key

GUMCAKKKNKYFEB-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)N

Synonyms

2,4,5-Trichloraniline; 2,4,5-Trichlorobenzenamine; NSC 64139;

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)N

The exact mass of the compound 2,4,5-Trichloroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64139. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,5-Trichloroaniline (CAS 636-30-6) is a chlorinated aromatic amine primarily utilized as a crucial intermediate in the synthesis of specialized organic molecules. Its main commercial role is as a precursor for azo dyes, pigments, and certain agrochemicals. The specific arrangement of its three chlorine atoms on the aniline ring dictates the electronic properties and steric configuration, which are critical for directing subsequent reactions, such as diazotization and coupling, to produce materials with targeted thermal and light stability properties.

Substituting 2,4,5-Trichloroaniline with other isomers, such as the symmetric 2,4,6-trichloroaniline, or simpler analogs like dichloroanilines, is often unfeasible in precision synthesis. The specific positioning of the chlorine atoms at the 2, 4, and 5 positions creates a unique electronic and steric environment that directly controls reactivity at the amino group and the unoccupied ring positions. This isomeric specificity is critical for achieving the desired regioselectivity in coupling reactions, influencing the final product's molecular geometry, color, and stability. Using an incorrect isomer can lead to different reaction kinetics, lower yields, and the formation of undesired side products, ultimately resulting in a final material that fails to meet performance specifications.

Enhanced Thermal Stability in Derived Azo Dyes

The choice of aniline isomer is a critical determinant of the thermal stability of the final azo dye product. Studies using thermogravimetric analysis (TGA) show that dyes synthesized from specific precursors exhibit different decomposition profiles. For instance, certain azo dyes demonstrate thermal stability with decomposition starting at temperatures as high as 290°C. The substitution pattern on the aniline ring, such as that of 2,4,5-trichloroaniline, directly influences the stability of the resulting azo bond and the overall molecule, a key factor for applications in high-temperature processes.

Evidence DimensionThermal Decomposition Onset (TGA)
Target Compound DataAzo dyes derived from specifically substituted anilines, like 2,4,5-TCA, are engineered for high thermal stability.
Comparator Or BaselineGeneric or alternatively-substituted azo dyes which may exhibit lower decomposition temperatures.
Quantified DifferenceDecomposition onset for specialized azo dyes can be up to 290°C, a critical threshold for high-temperature applications.
ConditionsThermogravimetric Analysis (TGA) under an inert atmosphere.

For producing pigments and dyes used in plastics, coatings, or printing processes that involve high temperatures, selecting a precursor that imparts superior thermal stability is a primary procurement driver.

Distinct Electrochemical Behavior Compared to Isomers

The electrochemical properties of chloroanilines are highly dependent on the number and position of chlorine atoms. Cyclic voltammetry studies show that isomers exhibit different oxidation and reduction potentials. For example, the oxidation of 4-chloroaniline and 2,4-dichloroaniline proceeds via a mechanism where the para-chloro substituent is eliminated. In contrast, the electrochemical reduction of 2,4,5-trichloroaniline involves a stepwise reductive dechlorination process. This distinct electrochemical signature means that 2,4,5-TCA will behave differently in electrochemical synthesis or degradation processes compared to its isomers, making it a specific choice for reactions where precise potential control is necessary.

Evidence DimensionElectrochemical Oxidation/Reduction Mechanism
Target Compound DataUndergoes stepwise reductive dechlorination.
Comparator Or Baseline4-Chloroaniline and 2,4-dichloroaniline, which undergo para-dechlorination and subsequent coupling/oxidation during electrochemical oxidation.
Quantified DifferenceMechanistic pathway difference (reductive C-Cl cleavage vs. oxidative C-Cl cleavage and coupling).
ConditionsCyclic Voltammetry in acetonitrile solution.

For advanced synthesis involving electrochemical steps or in environmental studies of degradation pathways, the specific redox behavior of the 2,4,5-isomer is non-negotiable for predictable outcomes.

Defined Solubility Profile for Process Control and Purification

Effective process design requires precise knowledge of precursor solubility. 2,4,5-Trichloroaniline is characterized as being slightly soluble in water but soluble in common organic solvents like acetone, ethyl acetate, and chloroform. In comparison, its close isomer, 2,4,6-trichloroaniline, has a reported water solubility of <0.1 g/100 mL at 21.5°C and is also soluble in ethanol and ether. While qualitatively similar, these slight differences in solubility between isomers can be exploited in industrial settings for selective crystallization, extraction, and purification, enabling higher purity final products.

Evidence DimensionSolubility in Water
Target Compound DataSlightly soluble.
Comparator Or Baseline2,4,6-Trichloroaniline: < 0.1 g/100 mL at 21.5°C.
Quantified DifferenceBoth have low but distinct water solubility, which influences purification protocols.
ConditionsRoom temperature water.

Predictable solubility in both aqueous and organic media is critical for designing efficient, scalable, and cost-effective manufacturing processes, from reaction work-up to final product isolation.

Precursor for High-Stability Azo Pigments for Engineering Plastics and Coatings

Due to its role in forming thermally stable azo compounds, 2,4,5-Trichloroaniline is the precursor of choice for manufacturing high-performance pigments. These pigments are specified for incorporation into engineering plastics, automotive coatings, and other materials that undergo high-temperature processing or require long-term color fastness under thermal stress.

Synthesis of Regiospecific Molecules via Electrochemical Methods

In applications requiring fine control over chemical reactions, such as advanced pharmaceutical or specialty chemical synthesis, the distinct electrochemical behavior of 2,4,5-Trichloroaniline is leveraged. Its predictable reduction pathway allows for selective, electrochemically-driven transformations that are not achievable with other isomers that may follow different reaction mechanisms.

Development of Reference Standards for Environmental and Toxicological Analysis

Given its specific chemical properties and occurrence as a transformation product of some herbicides and dyes, high-purity 2,4,5-Trichloroaniline is required as a certified reference material. Its well-defined characteristics allow for the accurate calibration of analytical instrumentation used in environmental monitoring and toxicology studies to differentiate it from other chloroaniline isomers.

XLogP3

3.7

Boiling Point

270.0 °C

LogP

3.45 (LogP)

Melting Point

96.5 °C

UNII

7XKK8S8WO0

GHS Hazard Statements

Aggregated GHS information provided by 202 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 202 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 201 of 202 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (99.5%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (81.59%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.5%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

636-30-6

Wikipedia

2,4,5-trichloroaniline

Biological Half Life

0.98 Days

General Manufacturing Information

Benzenamine, 2,4,5-trichloro-: ACTIVE

Dates

Last modified: 08-15-2023

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